REACTION_SMILES
|
[Cl:14][c:15]1[c:16]([F:22])[cH:17][c:18]([NH2:21])[cH:19][cH:20]1.[F:1][c:2]1[cH:3][cH:4][c:5]([S:8](=[O:9])(=[O:10])[Cl:11])[cH:6][c:7]1[O:12][CH3:13]>>[S:8](=[O:9])(=[O:10])([Cl:11])[c:18]1[cH:17][c:16]([F:22])[c:15]([Cl:14])[cH:20][cH:19]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccc(Cl)c(F)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc(S(=O)(=O)Cl)ccc1F
|
Name
|
|
Type
|
product
|
Smiles
|
O=S(=O)(Cl)c1ccc(Cl)c(F)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |